
5-Chloro-2-(piperazin-1-yl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(piperazin-1-yl)pyridine 1-oxide is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(piperazin-1-yl)pyridine 1-oxide typically involves the reaction of 5-chloro-2-chloropyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then oxidized using an oxidizing agent such as hydrogen peroxide to yield the desired 1-oxide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields. The final product is purified using techniques such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(piperazin-1-yl)pyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the 1-oxide back to the parent amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, N-oxides, and reduced amine forms. These products can be further functionalized for specific applications in medicinal chemistry or material science.
Scientific Research Applications
5-Chloro-2-(piperazin-1-yl)pyridine 1-oxide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(piperazin-1-yl)pyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(piperazin-1-yl)pyridine: Lacks the 1-oxide group but shares similar structural features.
2-(Piperazin-1-yl)pyridine: Does not have the chlorine substitution but retains the piperazine and pyridine moieties.
5-Chloro-2-(piperazin-1-yl)pyridin-1-ium-1-olate dihydrochloride: A salt form with similar core structure.
Uniqueness
5-Chloro-2-(piperazin-1-yl)pyridine 1-oxide is unique due to the presence of the 1-oxide group, which imparts distinct chemical reactivity and biological activity. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12ClN3O |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-(5-chloro-1-oxidopyridin-1-ium-2-yl)piperazine |
InChI |
InChI=1S/C9H12ClN3O/c10-8-1-2-9(13(14)7-8)12-5-3-11-4-6-12/h1-2,7,11H,3-6H2 |
InChI Key |
HXWXLGQTRBAMCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=[N+](C=C(C=C2)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


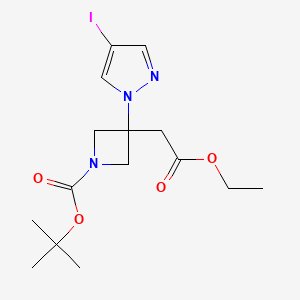
![6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid](/img/structure/B13550009.png)
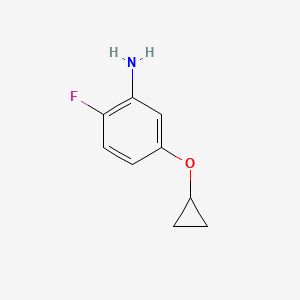
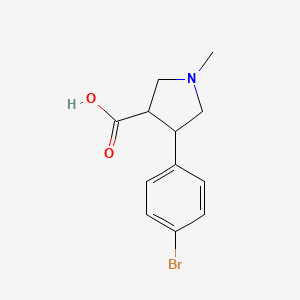
![tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13550017.png)
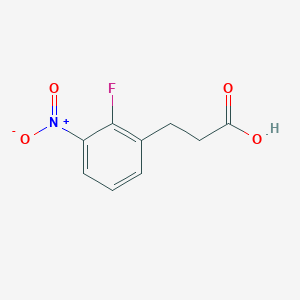
![Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13550025.png)
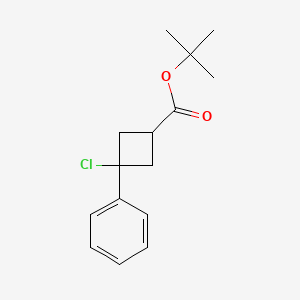
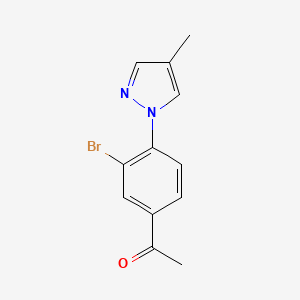
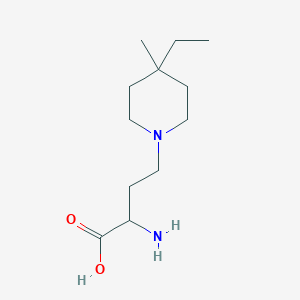

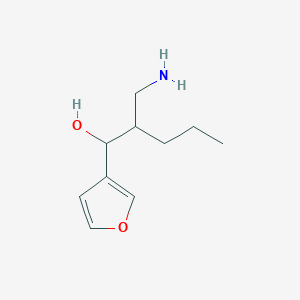
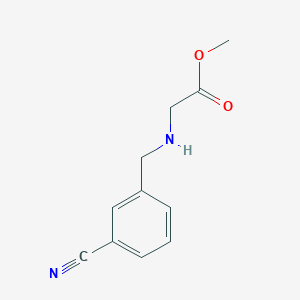
![1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B13550064.png)
